molecular formula C24H20N6O3S B15081266 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15081266
M. Wt: 472.5 g/mol
InChI Key: UDWDTTNBXMGFCP-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol or disulfide compound.

    Condensation with acetohydrazide: The final step involves the condensation of the sulfanyl-triazole intermediate with acetohydrazide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their diverse biological activities.

    Sulfanyl compounds: Often studied for their potential therapeutic applications.

    Hydrazide derivatives: Commonly used in medicinal chemistry for their bioactive properties.

Uniqueness

The uniqueness of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-17-7-11-19(12-8-17)23-27-28-24(29(23)20-5-3-2-4-6-20)34-16-22(31)26-25-15-18-9-13-21(14-10-18)30(32)33/h2-15H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

UDWDTTNBXMGFCP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.